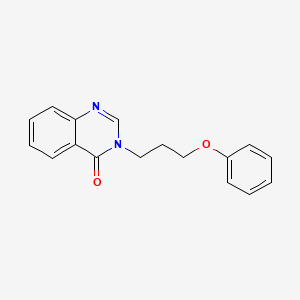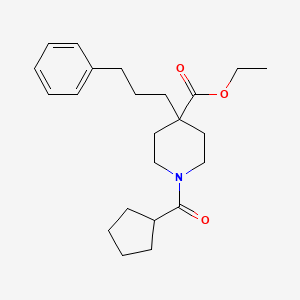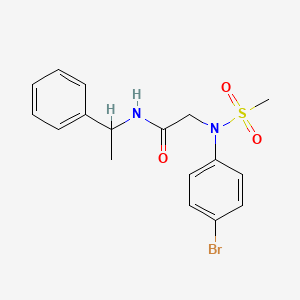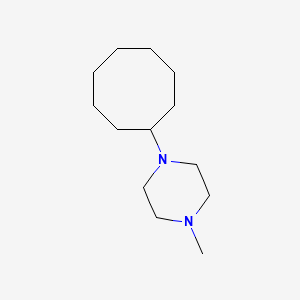
3-(3-phenoxypropyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenoxypropyl)-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a quinazolinone derivative that has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of 3-(3-phenoxypropyl)-4(3H)-quinazolinone is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and proteins. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis, and it has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In animal models of neurodegenerative diseases, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to reduce oxidative stress and inflammation, and to improve cognitive function. In addition, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have antimalarial activity by inhibiting the activity of enzymes involved in the biosynthesis of heme, a vital component of the malaria parasite.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-phenoxypropyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easy to obtain and to study. In addition, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using 3-(3-phenoxypropyl)-4(3H)-quinazolinone in lab experiments. For example, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-phenoxypropyl)-4(3H)-quinazolinone. One area of interest is the development of new derivatives of 3-(3-phenoxypropyl)-4(3H)-quinazolinone with improved activity and selectivity. Another area of interest is the investigation of the mechanism of action of 3-(3-phenoxypropyl)-4(3H)-quinazolinone, which may lead to the development of new drugs with similar activity. Finally, the potential use of 3-(3-phenoxypropyl)-4(3H)-quinazolinone in combination with other drugs for the treatment of cancer and other diseases is also an area of interest for future research.
Conclusion
3-(3-phenoxypropyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been synthesized through different methods, and it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, but there are also some limitations to using 3-(3-phenoxypropyl)-4(3H)-quinazolinone in lab experiments. Future research on 3-(3-phenoxypropyl)-4(3H)-quinazolinone may lead to the development of new drugs with improved activity and selectivity, and may also lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been synthesized through different methods, including the reaction of 2-aminobenzamide with 3-phenoxypropyl bromide in the presence of potassium carbonate, and the reaction of 2-aminobenzamide with 3-phenoxypropyl isocyanate in the presence of triethylamine. The yield of 3-(3-phenoxypropyl)-4(3H)-quinazolinone obtained through these methods ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have antimalarial activity, making it a potential candidate for the development of new antimalarial drugs.
Eigenschaften
IUPAC Name |
3-(3-phenoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17-15-9-4-5-10-16(15)18-13-19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOFCKSAYWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenoxypropyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)




![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)